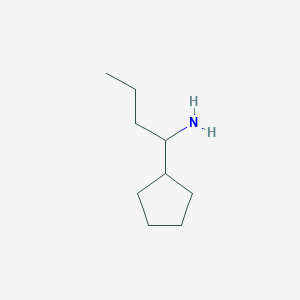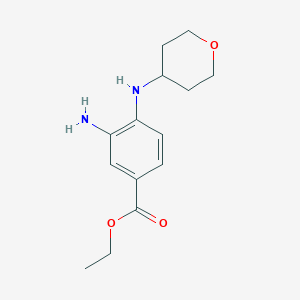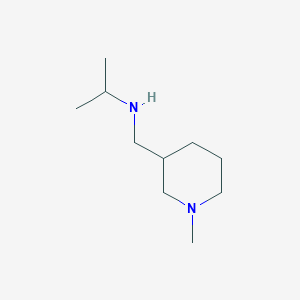![molecular formula C10H8F3N3 B1453685 3-[5-(trifluorometil)-1H-pirazol-1-il]anilina CAS No. 1152530-85-2](/img/structure/B1453685.png)
3-[5-(trifluorometil)-1H-pirazol-1-il]anilina
Descripción general
Descripción
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
Este compuesto se ha utilizado en la síntesis de derivados de pirazol que actúan como potentes inhibidores del crecimiento de bacterias resistentes a los fármacos . Estos derivados han mostrado efectos inhibitorios significativos sobre bacterias Gram-positivas planctónicas, incluyendo Enterococcus y Staphylococcus aureus resistente a la meticilina (SARM) . Se ha encontrado que algunos de estos compuestos son bactericidas y potentes contra los persistentes de SARM .
Erradicación de biopelículas
Ciertos derivados de este compuesto han mostrado potencial en la erradicación de biopelículas, particularmente las formadas por S. aureus . Los compuestos 11, 28 y 29, que son derivados de “3-[5-(trifluorometil)-1H-pirazol-1-il]anilina”, han mostrado valores de concentración mínima de erradicación de biopelícula (MBEC) tan bajos como 1 µg/mL .
Síntesis de la base de Schiff
“3,5-Bis(trifluorometil)anilina” se ha utilizado en la síntesis de N-[2-hidroxi-1-naftilideno]-3,5-bis(trifluorometil)anilina, un tipo de base de Schiff .
Síntesis de N-1-feniletil-3,5-bis(trifluorometil)anilina
Este compuesto también se ha utilizado en la síntesis de N-1-feniletil-3,5-bis(trifluorometil)anilina a través de la hidroaminación catalizada por titanio .
Síntesis de productos farmacéuticos y colorantes
“2-(Trifluorometil)anilina”, un compuesto relacionado, se utiliza ampliamente en la síntesis de una variedad de productos farmacéuticos, colorantes y otros compuestos orgánicos. Es razonable suponer que “this compound” podría tener aplicaciones similares.
Análisis espectroscópico y de estructura electrónica
“2-(Trifluorometil)anilina” también se utiliza en el análisis espectroscópico y de estructura electrónica. De nuevo, es plausible que “this compound” pueda utilizarse de manera similar.
Mecanismo De Acción
Target of Action
The specific targets can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the bioactivity of the molecule . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to be involved in a wide range of biochemical processes, including enzyme inhibition and receptor modulation .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds, which could potentially improve the bioavailability of 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline .
Result of Action
The trifluoromethyl group is known to enhance the biological activity of organic compounds, suggesting that 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-4-5-15-16(9)8-3-1-2-7(14)6-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZJSRJBDDIYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
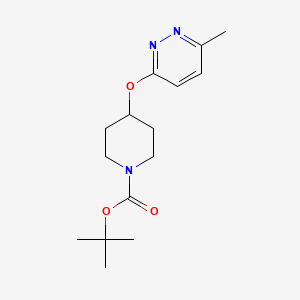
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
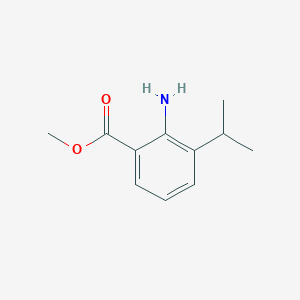
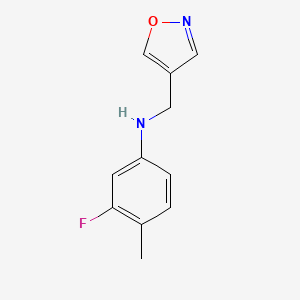
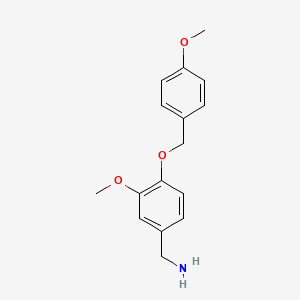

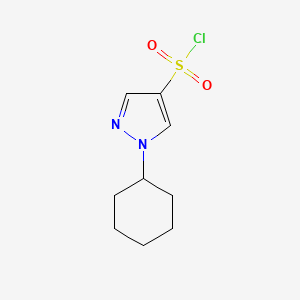
![3-{[(4-Methoxypyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1453614.png)
